molecular formula C10H13N3O B1269291 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one CAS No. 886508-53-8

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one

Cat. No.: B1269291
CAS No.: 886508-53-8
M. Wt: 191.23 g/mol
InChI Key: GDVGETHSXBLPHM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This particular compound features an aminomethyl group attached to the benzimidazole core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the benzimidazole is reacted with formaldehyde and a primary or secondary amine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using acid catalysts to enhance the condensation reaction.

    Temperature Control: Maintaining optimal temperatures to ensure complete reaction and minimize by-products.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can modify the benzimidazole core or the aminomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of nitro or hydroxyl derivatives.

    Reduction: Can yield amine derivatives.

    Substitution: Can produce a variety of substituted benzimidazoles with different functional groups.

Scientific Research Applications

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its use. The aminomethyl group can enhance binding affinity to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzimidazole: Lacks the aminomethyl group, resulting in different reactivity and biological properties.

    5-Methyl-1,3-dimethylbenzimidazole: Similar structure but with a methyl group instead of an aminomethyl group.

    5-(Hydroxymethyl)-1,3-dimethylbenzimidazole: Contains a hydroxymethyl group, leading to different chemical and biological behaviors.

Uniqueness

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of the aminomethyl group, which can significantly alter its chemical reactivity and enhance its potential biological activities compared to other benzimidazole derivatives.

Properties

IUPAC Name

5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGETHSXBLPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353886
Record name 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886508-53-8
Record name 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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